3H-Imidazo[4,5-b]pyridine-7-carboxylic acid
Overview
Description
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moietyThe structural resemblance of imidazo[4,5-b]pyridines to purines has prompted extensive research into their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another common method involves the reaction of 2,3-diaminopyridine with carboxylic acid derivatives under acidic conditions . The reaction conditions often include the use of catalysts such as palladium on carbon or Raney nickel for the reduction of nitro groups .
Industrial Production Methods
Industrial production methods for imidazo[4,5-b]pyridine derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, alkyl halides.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as GABA A receptors and enzymes involved in carbohydrate metabolism . These interactions lead to changes in cellular pathways, resulting in the compound’s therapeutic effects. For example, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific structural configuration, which allows for a wide range of biological activities and applications. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZJOKOKGRAPMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392435 | |
Record name | 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78316-08-2 | |
Record name | 78316-08-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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